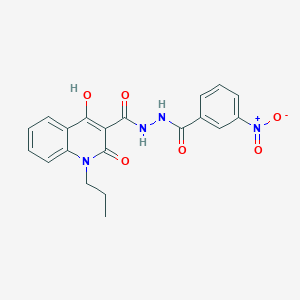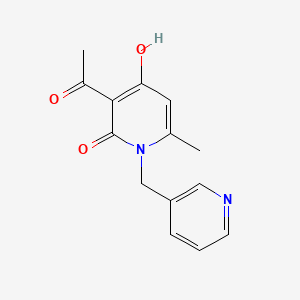![molecular formula C16H20N2O2 B5914428 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, also known as HTB, is a chemical compound that has been studied extensively in scientific research. This compound has shown potential as a therapeutic agent for a variety of diseases due to its unique structure and mechanism of action.
作用機序
The mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is complex and not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to inhibit the growth and replication of viruses and bacteria, making it a promising candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
One advantage of using 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one in lab experiments is its high purity and yield, which makes it suitable for a variety of applications. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is its complex mechanism of action, which requires further study to fully understand.
将来の方向性
There are many potential future directions for the study of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one. One area of research could focus on the development of new drugs based on the structure and mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one. Additionally, further studies could investigate the potential use of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the complex mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one and its potential applications in scientific research.
合成法
The synthesis of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1,2-diaminocyclohexane, followed by oxidation and cyclization reactions. This synthesis method has been optimized to produce high yields of pure 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, making it suitable for scientific research applications.
科学的研究の応用
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-3-1-12(2-4-14)7-16-10-17-5-6-18(11-16)9-13(8-17)15(16)20/h1-4,13,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGOHDOFMXTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)




![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)


![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
